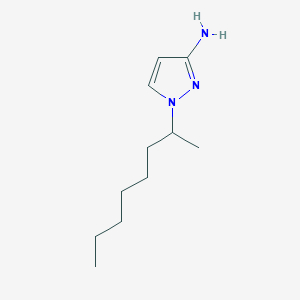

1-(Octan-2-yl)-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Octan-2-yl)-1H-pyrazol-3-amine” is a chemical compound that likely contains an octan-2-yl group (a type of alkyl group derived from octane), a pyrazol group (a type of heterocyclic aromatic organic compound), and an amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other pyrazol compounds . For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives have been synthesized using various nucleophiles .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The Chemistry of Pyrazoline Derivatives : Pyrazoline derivatives, closely related to pyrazoles, serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds. These include the generation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of these derivatives offers mild reaction conditions for generating versatile compounds from a broad range of precursors, showcasing their significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Pharmacological Applications

Pyrazole as a Pharmacophore : The pyrazole moiety is recognized for its role in many biologically active compounds, highlighting its importance in combinatorial and medicinal chemistry. Pyrazoles are extensively utilized as synthons in organic synthesis, displaying a wide spectrum of biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. This underlines the potential of pyrazole derivatives in drug development and their significance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Polymer Science

Amines as Initiators in Polymerization : The application of amines, including pyrazole derivatives, as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters signifies their role in the development of polymers. This process, particularly when catalyzed with tin(II) octoate, allows for controlled polymer synthesis, demonstrating the utility of pyrazole-containing compounds in material science (Duda et al., 2005).

Anti-Inflammatory and Antiviral Applications

Pyrazole Analogs in Therapeutics : Pyrazoline, a derivative of pyrazole, exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, and anticancer activities. This highlights the therapeutic potential of pyrazole analogs in addressing a spectrum of health conditions. The continued exploration of these compounds may yield new drug candidates with significant clinical benefits (Shaaban et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-octan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-3-4-5-6-7-10(2)14-9-8-11(12)13-14/h8-10H,3-7H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANESFDMFJDKHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)

![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)

![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6344497.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)